MAO-B Selective Inhibition: NPB Matches Deprenyl's Potency In Vivo While Lacking MAO-A Activity
N-propargylbenzylamine (NPB) demonstrates potent and selective inhibition of monoamine oxidase type B (MAO-B) in vivo, with a selectivity profile that is quantifiably distinct from its parent compound, pargyline. In a direct head-to-head comparison study in rats, NPB, deprenyl, and pargyline all significantly increased urine and brain concentrations of phenylethylamine (PEA), a marker for MAO-B inhibition. Crucially, only pargyline (and not NPB or deprenyl) reduced the metabolism of 5-hydroxytryptamine (5-HT), an indicator of MAO-A inhibition [1].
| Evidence Dimension | In vivo MAO isoform inhibition profile |
|---|---|
| Target Compound Data | Significantly increased urine and brain PEA (MAO-B inhibition); No reduction in 5-HT metabolism (MAO-A inhibition) at 30 mg/kg acute dose |
| Comparator Or Baseline | Pargyline: Increased PEA AND reduced 5-HT metabolism (both MAO-B and MAO-A inhibition). Deprenyl: Increased PEA, no reduction in 5-HT metabolism (MAO-B selective) |
| Quantified Difference | NPB exhibits MAO-B selective inhibition comparable to deprenyl, unlike its parent pargyline which is a non-selective MAO inhibitor. |
| Conditions | In vivo rat model; acute dose of 30 mg/kg i.p.; measurement of biogenic amines in urine and brain tissue. |
Why This Matters
For researchers studying MAO-B specific pathways without confounding MAO-A effects, NPB provides a well-characterized, selective tool compound distinct from the non-selective pargyline.
- [1] Karoum F, et al. N-propargylbenzylamine, a major metabolite of pargyline, is a potent inhibitor of monoamine oxidase type B in rats in vivo: a comparison with deprenyl. Br J Pharmacol. 1987;90(2):335-345. doi:10.1111/j.1476-5381.1987.tb08963.x. View Source
